4-Nitroso-2-propan-2-ylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitroso-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(2)8-5-7(10-12)3-4-9(8)11/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLADXCXEDHMSHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview and Foundational Concepts
Nomenclature and Systematics of 4-Nitroso-2-propan-2-ylphenol (B34151)
The precise naming and identification of a chemical compound are fundamental to scientific communication. This section details the standardized naming conventions and registry information for this compound.
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The preferred IUPAC name for the compound is 4-Nitroso-2-(propan-2-yl)phenol . matrix-fine-chemicals.com However, it is also known by several common synonyms, which are frequently encountered in chemical literature and databases.
| Nomenclature Type | Name |
| Preferred IUPAC Name | 4-Nitroso-2-(propan-2-yl)phenol |
| Common Synonym | 2-isopropyl-4-nitrosophenol |
| Common Synonym | 6-NITROSOTHYMOL |
This table provides a summary of the IUPAC name and common synonyms for the specified compound.
The Chemical Abstracts Service (CAS) assigns a unique numerical identifier, known as a CAS Registry Number, to every chemical substance. This system provides an unambiguous way to identify a compound, regardless of the various naming conventions. The CAS Registry Number for this compound is 2364-54-7 . lookchem.comlookchem.com
| Registry System | Identifier |
| CAS Registry Number | 2364-54-7 |
This table indicates the unique CAS Registry Number for this compound.
Contextualization of Nitroso-Phenolic Compounds within Organic Chemistry
Nitroso-phenolic compounds, characterized by the presence of both a nitroso (-N=O) and a hydroxyl (-OH) group attached to a phenol (B47542) ring, represent an important class of molecules in organic chemistry. wikipedia.org Their synthesis and reactivity are of significant interest.
The introduction of a nitroso group into a phenolic ring can be achieved through various methods, including the direct nitrosation of phenols. nih.gov A notable historical method for producing ortho-nitrosophenols is the Baudisch reaction, which involves the functionalization of an aromatic ring with a hydroxyl and a nitroso group with defined ortho-regioselectivity, often in the presence of a metal ion like copper. nih.govencyclopedia.pub
Nitroso-phenolic compounds are known to exist in equilibrium with their tautomeric form, the quinone-monoxime. encyclopedia.pub While the quinone-monoxime form is often considered to be the dominant species, the nitrosophenol form is frequently depicted in literature for simplicity. encyclopedia.pub This tautomerism plays a crucial role in their chemical reactivity. Furthermore, the nitroso group can influence the reactivity of the aromatic ring and the phenolic hydroxyl group.
Structural Basis and Isomerism Considerations
The specific arrangement of atoms and functional groups in this compound gives rise to particular structural features and potential for isomerism.
The nitroso group (-N=O) attached to the phenol ring can exhibit rotational isomerism, also known as conformational isomerism. This arises from the rotation around the single bond connecting the nitrogen atom of the nitroso group to the carbon atom of the phenol ring. This rotation can lead to different spatial arrangements of the oxygen atom relative to the rest of the molecule.
While specific studies on the conformational analysis of this compound are not extensively detailed in the provided search results, general principles of conformational analysis of nitroso compounds can be applied. researchgate.netlibretexts.org The stability of different conformers is influenced by steric and electronic factors. For instance, in related N-nitroso compounds, the existence of different conformations, such as boat and chair forms, has been identified through spectroscopic methods like NMR. researchgate.net The relative populations of these conformers can be influenced by the substituents on the ring. researchgate.net In the case of this compound, the bulky propan-2-yl group at the ortho position would likely influence the preferred orientation of the nitroso group to minimize steric hindrance.
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 4-Nitroso-2-propan-2-ylphenol (B34151)
The primary method for synthesizing this compound involves the direct nitrosation of a substituted phenol (B47542). This electrophilic aromatic substitution reaction is a well-established and efficient method for introducing a nitroso group onto the aromatic ring.
Nitrosation Reactions of Substituted Phenols
The synthesis of this compound is typically achieved through the nitrosation of 2-isopropylphenol (B134262). This reaction introduces a nitroso group (-NO) at the para position relative to the hydroxyl group. The reaction is generally carried out using a nitrosating agent, such as nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid like sulfuric acid or hydrochloric acid. blogspot.comyoutube.com The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, making the para-position susceptible to electrophilic attack. nih.gov
The general reaction mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. This electrophile then attacks the electron-rich aromatic ring of 2-isopropylphenol, leading to the formation of a Wheland intermediate, which subsequently loses a proton to yield the final product, this compound. encyclopedia.pub
Optimization of Reaction Conditions and Yield Enhancement
Several factors can be optimized to enhance the yield and purity of this compound. Temperature control is crucial, as nitrosation reactions are often exothermic. Maintaining a low temperature, typically between 0-15 °C, helps to prevent side reactions and decomposition of the product. google.com The stoichiometry of the reactants, including the concentrations of the phenol, sodium nitrite, and acid, also plays a significant role in maximizing the yield. google.comresearchgate.net
The choice of solvent can influence the reaction rate and product distribution. Aqueous media are commonly used, but the use of organic co-solvents can sometimes improve the solubility of the starting materials and facilitate the reaction. google.com Furthermore, the rate of addition of the acid to the mixture of the phenol and sodium nitrite can be controlled to maintain a steady generation of the nitrosating agent and avoid localized high concentrations that could lead to undesired byproducts. google.com Yields can be further improved by careful control of the pH of the reaction mixture, which should be kept below 5. google.com
Derivatization Pathways and Product Generation from this compound
This compound serves as a versatile intermediate for the synthesis of other valuable organic compounds. Its nitroso and phenolic functional groups provide reactive sites for a variety of chemical transformations.
Reductive Transformations to Aminophenol Analogues
The nitroso group of this compound can be readily reduced to an amino group, yielding 4-amino-2-propan-2-ylphenol. This transformation is a key step in the synthesis of various aminophenol derivatives, which are important intermediates in the pharmaceutical and dye industries. google.comwikipedia.org
Common reducing agents for this transformation include sodium dithionite, iron powder, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). iosrjournals.org The choice of reducing agent can depend on the desired reaction conditions and the presence of other functional groups in the molecule. For instance, a one-pot reductive acetylation can be achieved by reducing the nitroso compound with sodium borohydride (B1222165) and a catalytic amount of Pd-C, followed by in-situ acetylation of the resulting amine with acetic anhydride. iosrjournals.org
Table 1: Common Reducing Agents for the Conversion of 4-Nitrosophenols to 4-Aminophenols
| Reducing Agent | Reaction Conditions | Reference |
| Sodium Dithionite | Aqueous solution | |
| Iron Powder | Acidic medium | wikipedia.org |
| Catalytic Hydrogenation (Pd/C) | Hydrogen gas, various solvents | iosrjournals.orggoogleapis.com |
| Sodium Borohydride/Pd-C | Methanol/water | iosrjournals.org |
| Stannous Chloride/HCl | Acidic solution | google.com |
Phenol-Based Coupling Reactions
The phenolic hydroxyl group and the activated aromatic ring of this compound allow for various coupling reactions. These reactions can lead to the formation of more complex molecular structures. For example, oxidative phenol coupling reactions can be used to form C-C or C-O bonds, leading to biaryl compounds or diaryl ethers. dtu.dkrsc.org
The presence of the nitroso group can also direct certain coupling reactions. For instance, N-nitroso directed C-H alkoxylation of arenes has been achieved using a palladium catalyst. beilstein-journals.org Furthermore, the compound can participate in the formation of metal-nitrosophenolato complexes, where the nitrosophenol acts as a ligand for a metal ion, such as copper(II). encyclopedia.pubnih.gov These complexes themselves can have interesting applications and can be used to synthesize other derivatives. nih.gov
Comparative Synthetic Strategies for Related Phenolic and Nitroso Compounds
The synthesis of this compound shares common principles with the synthesis of other phenolic and nitroso compounds. A comparative look at these strategies provides a broader context for understanding the synthesis of this specific compound.
The nitrosation of phenol to produce p-nitrosophenol is a classic and widely studied reaction that serves as a benchmark. blogspot.comyoutube.comgoogle.com The conditions used for this reaction, such as the use of sodium nitrite in an acidic medium at low temperatures, are directly applicable to the synthesis of this compound. blogspot.comgoogle.com However, the presence of the isopropyl group in the ortho position can influence the reactivity and may require slight modifications to the reaction conditions to optimize the yield. nih.gov
The synthesis of other substituted nitrosophenols, such as 2,6-dimethyl-4-nitrosophenol, also follows a similar electrophilic aromatic substitution pathway. In some cases, alternative nitrosating agents like dinitrogen trioxide (N₂O₃) have been employed for the nitrosation of phenol, which can offer advantages in terms of process control and reduced salt waste. google.comgoogleapis.com
From a broader perspective, the synthesis of phenolic compounds can be achieved through various routes, including the hydrolysis of diazonium salts derived from anilines, a method that is also used to produce 2-isopropylphenol from 2-isopropylaniline (B1208494) (o-cumidine). quickcompany.in The nitration of phenols to form nitrophenols is another related electrophilic substitution reaction, though it typically requires stronger nitrating agents like nitric acid. google.comarkat-usa.orggoogle.com The strategies for controlling regioselectivity in nitration reactions, such as the use of blocking groups or specific reaction conditions, can offer insights into controlling the position of the nitroso group in nitrosation reactions. youtube.com
Table 2: Comparison of Synthetic Strategies for Phenolic Compounds
| Target Compound | Starting Material | Key Reagents | Reaction Type | Reference |
| This compound | 2-Isopropylphenol | NaNO₂, H₂SO₄ | Electrophilic Aromatic Substitution (Nitrosation) | blogspot.comyoutube.com |
| p-Nitrosophenol | Phenol | NaNO₂, H₂SO₄ | Electrophilic Aromatic Substitution (Nitrosation) | blogspot.comgoogle.com |
| 2,6-Dimethyl-4-nitrosophenol | 2,6-Dimethylphenol | Nitrous Acid | Electrophilic Aromatic Substitution (Nitrosation) | |
| 4-Nitro-2-isopropylphenol | 2-Isopropylphenol | HNO₃, Acetic Acid | Electrophilic Aromatic Substitution (Nitration) | google.com |
| 2-Isopropylphenol | o-Nitro cumene | H₂/Catalyst, NaNO₂/H₂SO₄, H₂O | Reduction, Diazotization, Hydrolysis | quickcompany.in |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational preferences of molecules in solution. For 4-Nitroso-2-propan-2-ylphenol (B34151), both ¹H and ¹³C NMR would provide significant insights into its structure and the rotational dynamics of the propan-2-yl and nitroso groups.
The conformational analysis of N-nitroso compounds often involves studying the rotational barrier around the N-N bond, which can lead to the observation of distinct syn and anti isomers at low temperatures. researchgate.net While this is more common in N-nitrosamines, restricted rotation around the C-N bond in C-nitroso compounds due to the steric bulk of the adjacent propan-2-yl group could also be investigated using variable temperature NMR studies. Dynamic NMR experiments could potentially quantify the energy barriers associated with the rotation of the propan-2-yl and nitroso groups. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.0 | 110 - 160 |
| Phenolic OH | 4.0 - 7.0 (variable) | - |
| Isopropyl CH | 2.5 - 3.5 | 25 - 35 |
| Isopropyl CH₃ | 1.0 - 1.5 | 20 - 25 |
| C-OH | - | 150 - 165 |
| C-NO | - | 140 - 155 |
Note: These are predicted ranges based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.
Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
FTIR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The hydroxyl (-OH) stretching vibration of the phenolic group in hindered phenols typically appears in the region of 3600-3650 cm⁻¹ for the free -OH group, with its position and shape being sensitive to hydrogen bonding. researchgate.netroyalsocietypublishing.org The presence of the bulky propan-2-yl group ortho to the hydroxyl group may lead to a sharper, less broadened -OH band due to steric hindrance reducing intermolecular hydrogen bonding. royalsocietypublishing.org The N=O stretching vibration of the nitroso group in aromatic C-nitroso compounds is typically observed in the range of 1500-1540 cm⁻¹. The C-N stretching vibration would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H bending vibrations of the propan-2-yl group would be found in the 1300-1470 cm⁻¹ range. The infrared spectrum of the closely related compound nitrosothymol (5-methyl-2-isopropyl-4-nitrosophenol) shows characteristic bands that support these assignments. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to be influenced by both the phenol (B47542) and nitroso chromophores. Aromatic nitroso compounds are known to be colored, often appearing blue or green as monomers in solution. at.ua This is due to a weak n→π* transition of the nitroso group in the visible region (around 700 nm). cdnsciencepub.com A more intense π→π* transition is expected at shorter wavelengths in the UV region. The spectrum of p-nitrosophenol, for instance, shows a pH-dependent equilibrium between the phenol and phenolate (B1203915) forms, with distinct absorption maxima. researchgate.netualg.pt The presence of the electron-donating hydroxyl and alkyl groups on the benzene (B151609) ring in this compound would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted nitrosobenzene. nist.gov The steric hindrance from the propan-2-yl group could also influence the planarity of the molecule and thus affect the electronic transitions. cdnsciencepub.com
Mass Spectrometry for Structural Confirmation and Purity Assessment
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For this compound, both low-resolution and high-resolution mass spectrometry would be employed.
High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula (C₁₀H₁₃NO₂). The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. For alkylphenols, common fragmentation pathways include the loss of the alkyl group. lcms.czrsc.orgresearchgate.netnih.gov Therefore, for this compound, a significant fragment ion corresponding to the loss of a propyl radical (C₃H₇) or propene (C₃H₆) from the molecular ion would be expected. The mass spectrum of 4-tert-butylphenol, a related compound, shows a prominent peak corresponding to the loss of a methyl group from the tert-butyl substituent. The nitroso group can also be lost as NO, leading to a fragment at M-30.
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be utilized to assess the purity of a sample of this compound. These hyphenated techniques separate the components of a mixture before they are introduced into the mass spectrometer, allowing for the identification and quantification of any impurities.
X-ray Crystallography for Solid-State Structure Determination of Analogues
Aromatic C-nitroso compounds can exist as monomers or dimers in the solid state, with the equilibrium being influenced by electronic and steric factors. at.uarsc.org Strongly electron-donating groups ortho to the nitroso group tend to favor the monomeric form. rsc.org The bulky propan-2-yl group in this compound would likely create significant steric hindrance, potentially favoring the monomeric form in the solid state to minimize steric strain.
The crystal packing of hindered phenols is often governed by a balance between steric repulsion of the bulky substituents and the formation of intermolecular hydrogen bonds involving the phenolic hydroxyl group. researchgate.net In analogues, these hydrogen bonds can lead to the formation of various supramolecular assemblies, such as chains or more complex networks. rsc.org The interplay between the steric demands of the propan-2-yl group and the potential for hydrogen bonding involving both the hydroxyl and nitroso groups would ultimately dictate the crystal lattice of this compound and its analogues. The study of related nitroso compounds has shown that the C-N-O geometry can be influenced by conjugation and intermolecular interactions. iucr.org
Cutting Edge Analytical Methodologies for 4 Nitroso 2 Propan 2 Ylphenol
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 4-Nitroso-2-propan-2-ylphenol (B34151) from complex matrices. The choice of technique—Gas Chromatography (GC), Liquid Chromatography (LC), or Supercritical Fluid Chromatography (SFC)—depends on the analyte's properties and the analytical objectives.
Gas Chromatography (GC) Applications
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For phenols and related substances, GC analysis often involves specific considerations to achieve optimal performance. Underivatized phenols can interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity. researchgate.netnih.gov To overcome these issues, derivatization is a common strategy. The hydroxyl group of the phenol (B47542) is converted to a less polar, more volatile ether or ester.
Common derivatization reagents for phenols include:
Diazomethane: To form methyl ethers (anisoles). epa.gov
Pentafluorobenzyl bromide (PFBBr): To form pentafluorobenzyl ethers, which are highly responsive to electron capture detection (ECD). epa.govnih.gov
Silylating agents (e.g., BSTFA): To form trimethylsilyl (B98337) (TMS) derivatives. researchgate.net
The choice of detector is crucial. While a Flame Ionization Detector (FID) is a universal detector for organic compounds, more selective detectors like the Nitrogen-Phosphorus Detector (NPD) or a Thermal Energy Analyzer (TEA) are highly sensitive to nitrogen-containing compounds like nitrosophenols. epa.govepa.gov The TEA detector is particularly specific for the nitroso functional group. nih.gov
Table 1: Representative GC Conditions for Phenol and Nitrosamine (B1359907) Analysis
| Parameter | Condition 1 (Phenols) | Condition 2 (Nitrosamines) |
|---|---|---|
| Column | DB-5 or RTx-50 (e.g., 30 m x 0.53 mm ID) epa.gov | DM-WAX (30 m x 0.25 mm, 0.5 µm) nih.gov |
| Carrier Gas | Helium or Hydrogen researchgate.net | Helium nih.gov |
| Injection | Splitless or On-column epa.govepa.gov | Split mode (1:2) nih.gov |
| Oven Program | Example: 70°C hold 4 min, ramp 20°C/min to 240°C, hold 3 min nih.gov | Varies based on analytes and column |
| Detector | FID, ECD (with derivatization), NPD, TEA epa.govepa.gov | Mass Spectrometer (MS), TEA epa.govnih.gov |
Liquid Chromatography (LC) Applications
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is well-suited for analyzing less volatile or thermally labile compounds like this compound, often without the need for derivatization. lcms.cz
Reversed-phase (RP) chromatography is the most common mode used. nih.govsielc.com Separation is typically achieved on a C18 or a similar hydrophobic stationary phase. lcms.cznih.gov Mobile phases usually consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with an acidic additive such as formic acid to ensure good peak shape for phenolic compounds. lcms.czjfda-online.com
Detection in LC can be accomplished by:
UV-Vis Detection: Nitrosophenols exhibit strong absorbance in the UV-visible spectrum. nih.gov
Post-Column Reaction: The column effluent can be mixed with a reagent, such as the Griess reagent after photohydrolysis, to produce a colored product for specific colorimetric detection. nih.gov
Chemiluminescence Detection: Interfacing LC with a Thermal Energy Analyzer (TEA) provides highly specific and sensitive detection of the nitroso group. nih.gov
Table 2: Typical LC Parameters for Nitrosamine Analysis
| Parameter | Condition 1 (UHPLC) | Condition 2 (HPLC) |
|---|---|---|
| Column | Hypersil GOLD C18 (1.9 µm, 100 x 2.1 mm) lcms.cz | Xselect® HSS T3 (3.5 µm, 150 x 3 mm) nih.gov |
| Mobile Phase A | Water + 0.1% Formic Acid lcms.cz | Water + 0.1% Formic Acid nih.gov |
| Mobile Phase B | Methanol + 0.1% Formic Acid lcms.cz | Acetonitrile/Methanol (2:8) + 0.1% Formic Acid nih.gov |
| Flow Rate | 500 µL/min lcms.cz | 0.6 mL/min jfda-online.com |
| Detection | UV, MS, TEA nih.govlcms.cznih.gov | MS/MS nih.gov |
Supercritical Fluid Chromatography (SFC) for Nitroso Compounds
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.com It is considered a "greener" alternative to LC due to reduced organic solvent consumption. chromatographyonline.com SFC is effective for separating a wide range of compounds, including polar analytes and chiral molecules. chromatographyonline.com
The technique has been successfully applied to the analysis of various nitrosamine impurities in pharmaceutical products. researchgate.net The separation can be performed on various stationary phases, including porous graphitic carbon, with the addition of a co-solvent (like methanol) to the supercritical CO2 to modify the mobile phase's polarity and elution strength. researchgate.net SFC is often coupled with mass spectrometry (SFC-MS) for sensitive and selective detection. chromatographyonline.com Given its success with other nitroso compounds, SFC represents a promising technique for the high-throughput and environmentally friendly analysis of this compound. researchgate.net
Hyphenated Mass Spectrometry Techniques
Hyphenating chromatographic separation with mass spectrometry (MS) provides unparalleled selectivity and sensitivity, enabling confident identification and trace-level quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of GC with the detection and identification capabilities of MS. nist.gov For the analysis of this compound, derivatization (e.g., silylation) is highly recommended to improve thermal stability and chromatographic performance, preventing potential degradation in the hot injector port. researchgate.netresearchgate.net
In a typical GC-MS analysis, the derivatized compound is separated on a capillary column and then enters the mass spectrometer, where it is ionized, commonly by Electron Ionization (EI). The resulting mass spectrum, a unique fragmentation pattern or "fingerprint" of the molecule, is used for identification. researchgate.netnist.gov For example, the TMS-derivative of the related compound 4-nitrosophenol (B94939) has been analyzed by GC/MS/EI, allowing for its unambiguous identification. researchgate.net
For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity by monitoring only a few characteristic ions. For even greater selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) in the multiple reaction monitoring (MRM) mode is employed, which is particularly useful for analyzing trace impurities in complex matrices. nih.govshimadzu.com
Table 3: GC-MS/MS Parameters for Nitrosamine Impurity Analysis
| Parameter | Setting |
|---|---|
| Instrument | Triple Quadrupole GC-MS nih.gov |
| Ionization Mode | Electron Ionization (EI) nih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Injector Temperature | 240°C nih.gov |
| Carrier Gas | Helium nih.gov |
| Detection Limits | Low ppm to ppb range (e.g., 0.02-0.03 ppm) nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS and HRMS)
LC-MS is the premier technique for the analysis of a wide array of nitrosamines and related compounds in various products. sigmaaldrich.comthermofisher.com It avoids the potential thermal degradation issues of GC by analyzing the compound directly in the liquid phase. LC is commonly coupled to the mass spectrometer via an Electrospray Ionization (ESI) source, which is a soft ionization technique suitable for polar, non-volatile molecules. waters.com
Two main types of mass spectrometers are used:
Tandem Quadrupole MS (LC-MS/MS): This technique offers excellent sensitivity and selectivity through MRM analysis and is a workhorse for targeted quantitative studies. nih.govsigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide highly accurate mass measurements (typically <5 ppm error). lcms.cznih.gov This high mass accuracy allows for the confident determination of a compound's elemental composition, greatly increasing the certainty of identification and enabling the differentiation of compounds with the same nominal mass. fda.govfda.gov
LC-HRMS methods have been developed for numerous nitrosamines, demonstrating low limits of detection (in the ng/L or sub-ppm range) in matrices like drinking water and pharmaceutical products. lcms.czfda.gov Quantitation is performed using the extracted ion chromatogram of the accurate mass of the target analyte. fda.govfda.gov
Table 4: LC-HRMS Method Validation Highlights for Nitrosamine Analysis
| Parameter | Finding | Source |
|---|---|---|
| Technique | UHPLC-HRMS (Q Exactive) | lcms.cz |
| Detection Limits (LOD) | 0.4 to 12 ng/L (in water) | lcms.cz |
| **Linearity (R²) ** | > 0.99 | waters.com |
| Mass Accuracy | < 15 ppm tolerance for quantitation | fda.govfda.gov |
| Recovery | 68% to 83% (in water matrices) | lcms.cz |
Coulometric Mass Spectrometry (CMS) for Absolute Quantitation
Coulometric Mass Spectrometry (CMS) presents a novel and powerful strategy for the absolute quantitation of N-nitrosamines, including this compound, without requiring reference standards. nih.govnjit.edu This is particularly advantageous for complex or newly identified nitroso compounds where synthesized standards may be costly or unavailable. nih.govresearchgate.net The fundamental principle of this method involves a two-step process. First, the N-nitroso compound is chemically converted into an electrochemically active species. nih.gov Specifically, the N-nitrosamine is subjected to reduction, for instance using zinc under acidic conditions, to transform it into its corresponding hydrazine (B178648). nih.govnih.gov
This resulting hydrazine is readily oxidizable, allowing for its precise quantification using CMS. nih.gov The absolute amount of the analyte is determined by applying Faraday's Law to the electrochemical oxidation of the hydrazine derivative, while mass spectrometry is used to ascertain the reaction yield of this oxidation. njit.edu The combination of these measurements allows for a direct calculation of the initial quantity of the N-nitrosamine. njit.edu
The validity of this approach has been demonstrated with excellent measurement accuracy for various simple N-nitrosamines, showing quantitation errors of less than or equal to 1.1%. nih.govnih.gov Furthermore, the utility of CMS has been proven in complex scenarios, such as quantifying a drug-like N-nitrosamine at a 15 ppb level within a formulation matrix after solvent extraction and isolation steps. nih.govresearchgate.netnih.gov This capacity for high sensitivity and accuracy without reliance on standards positions CMS as a significant tool for the analysis of drug impurities and metabolites. nih.govnih.gov
Atmospheric Pressure Chemical Ionization (APCI) Considerations
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique frequently interfaced with high-performance liquid chromatography (HPLC) for mass spectrometry (MS) analysis. wikipedia.orgcreative-proteomics.com It is well-suited for a range of compounds, particularly polar and less polar, thermally stable molecules with molecular weights typically below 1500 Da, which includes this compound. wikipedia.org The ionization process occurs at atmospheric pressure, where the sample and solvent from the HPLC eluate are vaporized in a heated nebulizer (at 350–500 °C) and then ionized through ion-molecule reactions initiated by a corona discharge. wikipedia.org
For this compound, ionization can occur in either positive or negative mode.
Positive Mode: In this mode, protonated molecules, [M+H]⁺, are formed via proton transfer from reactant ions, which are typically protonated solvent clusters like H⁺(H₂O)ₙ. wikipedia.org
Negative Mode: Given the phenolic hydroxyl group, this compound is expected to be amenable to negative mode ionization. This can occur through proton abstraction to form [M−H]⁻ ions. wikipedia.org The efficiency of this process is related to the acidity of the O-H bond; studies on related fluorinated phenols have shown that proton abstraction becomes more favorable as the acidity of the phenol increases. nih.gov
APCI is advantageous for its ability to handle a wide range of mobile phases and its high sensitivity, often producing singly charged ions which simplifies the resulting mass spectrum. creative-proteomics.com It is a standard analytical technique in fields like environmental chemistry and pharmacology for detecting trace levels of pesticides, steroids, and drug metabolites. wikipedia.orgcreative-proteomics.com However, because it relies on thermal vaporization, it is not suitable for thermally labile compounds. creative-proteomics.com
Chemiluminescence Detection Systems
Chemiluminescence (CL) detection offers exceptional sensitivity and selectivity for the analysis of N-nitroso compounds. A common approach involves coupling it with HPLC, where the N-nitroso compound is first cleaved, typically through photolysis, to release a nitric oxide (NO) radical. This NO radical is then carried into a reaction chamber where it reacts with ozone, producing an excited-state nitrogen dioxide that emits light upon relaxing—a phenomenon known as chemiluminescence. The intensity of the emitted light is directly proportional to the amount of the N-nitroso compound present.
High-Performance Liquid Chromatography with Photochemical Reaction-Chemiluminescence (HPLC-PR-CL)
The HPLC with Photochemical Reaction-Chemiluminescence (HPLC-PR-CL) system is a highly sensitive method for determining N-nitrosamines. researchgate.netresearchgate.net In this setup, compounds separated by the HPLC column pass through a photochemical reactor, which consists of a glass coil irradiated by an ultraviolet (UV) lamp. nih.gov The UV radiation cleaves the N-NO bond, a process known as photolysis, to liberate nitric oxide (NO).
This NO is then purged from the liquid stream by an inert gas, such as helium, and carried to the chemiluminescence detector. nih.gov In the detector, the NO reacts with a chemiluminescent reagent, often luminol (B1675438) in a basic solution or ozone, to generate a light signal. researchgate.netnih.gov The method is compatible with most HPLC modes, especially reversed-phase, and avoids the need for derivatization. nih.gov
This technique has demonstrated very low detection limits, reaching low-nanogram or nanomolar levels for various N-nitroso compounds in diverse matrices like drinking water, wastewater, and biological fluids. researchgate.netnih.govnih.gov For instance, method detection limits for several low molecular weight N-nitrosamines have been reported in the range of 0.2 to 1.5 nM. nih.gov The entire separation and detection process can be rapid, with analysis times as short as 11 minutes per sample. researchgate.net
| Parameter | Typical Value/Condition | Source(s) |
| Separation Column | Reversed-phase C18 | researchgate.net |
| Mobile Phase | Phosphate buffer with methanol | researchgate.net |
| Photolysis | UV lamp irradiation in a glass coil | nih.gov |
| CL Reagent | Luminol or Ozone | researchgate.netnih.gov |
| Detection Limit | Low-nanogram to nanomolar range | nih.govnih.gov |
Advanced Sample Preparation and Enrichment Strategies
The accurate quantification of trace levels of this compound, especially in complex matrices like biological or environmental samples, often necessitates advanced sample preparation and enrichment strategies. nih.govrsc.org The goal is to isolate the target analyte from interfering substances and concentrate it to a level detectable by the analytical instrument.
Commonly employed techniques include:
Solvent Extraction: This is a fundamental step used to separate the analyte from the sample matrix based on its solubility. It was used as a preparatory step for the CMS analysis of a complex N-nitrosamine. nih.gov
Solid-Phase Extraction (SPE): SPE is a more advanced and selective technique used for sample clean-up and concentration. It involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a small volume of a different solvent. This is a standard procedure for enriching N-nitroso compounds from aqueous samples.
Pre-concentration: For analytes present at very low concentrations, a pre-concentration step is crucial. researchgate.net This can be achieved through techniques like SPE or by evaporating a large volume of the initial extract to a smaller final volume.
The choice of sample preparation method depends heavily on the matrix, the concentration of the analyte, and the subsequent analytical technique. For instance, analysis of N-nitrosamines in human urine and porcine gastric fluid has been demonstrated following appropriate sample workup. nih.gov
Method Validation and Robustness for Quantitative Analysis
To ensure that an analytical method for this compound is suitable for its intended purpose, it must undergo rigorous validation. europa.eu Method validation demonstrates the reliability, accuracy, and precision of the analytical results. iosrphr.org Key performance characteristics that must be evaluated are defined by guidelines from bodies like the International Conference on Harmonisation (ICH). europa.eu
Key Method Validation Parameters
| Parameter | Description | Considerations for this compound Analysis | Source(s) |
| Selectivity/Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. | Must distinguish the analyte from other nitroso compounds, precursors, or matrix components. | iosrphr.org |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A linear regression should be performed on the response versus concentration data. | inab.ie |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Determined by recovery studies of the analyte spiked into a blank matrix. Recoveries of 90.23% to 103.36% have been reported for similar compounds. | iosrphr.orgnih.gov |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment). | europa.eu |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Can be determined based on the signal-to-noise ratio (typically 3:1). | iosrphr.org |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Can be determined based on the signal-to-noise ratio (typically 10:1) and must be validated by analyzing samples at this concentration. | europa.euiosrphr.org |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Deliberate changes to parameters like mobile phase pH, flow rate, and column temperature should be evaluated to ensure the method's reliability. | iosrphr.orgchromatographyonline.com |
Principles of Green Analytical Chemistry in Nitroso Compound Analysis
Green Analytical Chemistry (GAC) is a framework focused on making analytical methods safer for the environment and human health. omicsonline.orgacs.org The core objective is to minimize or eliminate the use of hazardous substances, reduce energy consumption, and decrease waste generation without compromising analytical quality. rsc.orgomicsonline.org
Key principles of GAC applicable to the analysis of this compound include:
Minimization of Hazardous Chemicals: This involves replacing toxic organic solvents with safer alternatives like water, ethanol, or other bio-based solvents. omicsonline.orgresearchgate.net For HPLC methods, this could mean using aqueous mobile phases.
Waste Reduction: A primary goal is to generate less waste. acs.org This can be achieved by analyzing the minimum number of samples at the smallest possible size. acs.org Miniaturization, such as using microfluidic devices or flow analysis systems, drastically reduces reagent consumption and waste generation. rsc.orgomicsonline.org
Real-Time Analysis: Developing methods for real-time, in-process monitoring can prevent the formation of hazardous substances in the first place. acs.org
The "greenness" of an analytical method can be assessed using semi-quantitative tools like the Analytical Eco-Scale, which assigns penalty points for factors that are not environmentally friendly, such as the use of toxic reagents or high energy consumption. nih.govacs.org Adopting GAC principles is crucial for developing sustainable analytical practices in the 21st century. omicsonline.org
Theoretical and Computational Chemistry Investigations
Quantum Chemical Approaches for Electronic and Structural Properties
Quantum chemical methods are fundamental to predicting the geometric and electronic nature of molecules from first principles.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in studying the electronic structure of molecules. scirp.orgrush.edu This method is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. mdpi.com For a molecule like 4-Nitroso-2-propan-2-ylphenol (B34151), DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine its most stable three-dimensional structure (geometric optimization) and to calculate various molecular properties. ijsrst.comresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that addresses excited states and time-dependent electronic phenomena. iupac.org It is the primary computational tool for predicting the electronic absorption spectra (UV-Visible) of molecules. ijsrst.comresearchgate.net By applying TD-DFT, one can calculate the vertical excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands, providing a theoretical UV-Vis spectrum that can be compared with experimental data. ijsrst.com For large molecules, simplified and more efficient TD-DFT methods have also been developed. nih.gov
Ab initio molecular dynamics (AIMD) is a simulation technique that models the motion of atoms in a system over a period of time. arxiv.org Unlike classical molecular dynamics that relies on predefined force fields, AIMD calculates the forces acting on each atom "on-the-fly" using quantum mechanical electronic structure calculations. arxiv.orgnih.gov This first-principles approach allows for the simulation of chemical reactions and the exploration of a molecule's conformational landscape without empirical parameters. nih.govmit.edu An AIMD simulation of this compound could reveal its dynamic behavior, intramolecular hydrogen bonding patterns, and interactions with surrounding solvent molecules, providing a deeper understanding of its behavior in different environments. rsc.org
Molecular Orbital Analysis and Frontier Molecular Orbitals (FMO)
Molecular Orbital (MO) theory is central to understanding chemical bonding and reactivity. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uk
The HOMO is the orbital from which a molecule is most likely to donate electrons, making it susceptible to attack by electrophiles. nih.gov Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the site of nucleophilic attack. nih.gov The spatial distribution of these orbitals reveals the most reactive sites within the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net
| Parameter | Description | Typical Calculated Value (Illustrative) |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Data not publicly available |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Data not publicly available |
| Energy Gap (ΔE) (eV) | LUMO-HOMO Energy Difference (ELUMO - EHOMO) | Data not publicly available |
Spectroscopic Property Predictions
Computational methods are invaluable for predicting and interpreting spectroscopic data.
Vibrational Frequencies : DFT calculations can accurately predict the vibrational frequencies of a molecule in its ground state. ijsrst.comamazonaws.com The resulting theoretical spectrum can be compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. This comparison aids in the assignment of specific vibrational modes to the observed spectral bands, confirming the presence of functional groups and validating the computed molecular structure.
Electronic Circular Dichroism (ECD) Spectra : ECD spectroscopy is a technique used to study chiral molecules. nih.gov Although this compound is achiral, TD-DFT is the standard method for predicting ECD spectra for related chiral phenolic compounds. rsc.org The method calculates the differential absorption of left and right circularly polarized light, which is highly sensitive to a molecule's absolute configuration and conformation. diva-portal.orgrsc.org
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for identifying the reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP is typically color-coded, where red indicates regions of most negative electrostatic potential (high electron density, attractive to electrophiles), and blue indicates regions of most positive electrostatic potential (electron-deficient, attractive to nucleophiles). researchgate.netyoutube.com For this compound, an MEP map would likely highlight the electron-rich oxygen atoms of the phenolic hydroxyl and nitroso groups as negative potential sites, while the hydrogen atom of the hydroxyl group would be a site of positive potential.
Global Reactivity Descriptors and Mulliken Population Analysis
To quantify chemical reactivity and electron distribution, specific descriptors and analyses are employed.
Chemical Potential (μ) : Measures the tendency of electrons to escape from the system. mdpi.com
Chemical Hardness (η) : Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity (ω) : A global index that measures the propensity of a species to accept electrons. mdpi.com
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates electron donating/accepting tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures molecular stability and resistance to deformation |
| Global Electrophilicity (ω) | μ2 / 2η | Quantifies electrophilic nature |
Mulliken Population Analysis : This is a method used to estimate the partial atomic charges of the atoms within a molecule based on the calculated molecular wavefunction. uni-muenchen.deuni-muenchen.de The analysis partitions the total electron population among the constituent atoms, providing insight into the charge distribution and the degree of ionic or covalent character in chemical bonds. researchgate.net While it is a widely used method, it is known to be sensitive to the choice of basis set used in the calculation. uni-muenchen.de An alternative with often improved stability is Natural Population Analysis (NPA). researchgate.net
| Atom | Calculated Charge (e) |
|---|---|
| O (of -OH) | Data not publicly available |
| H (of -OH) | Data not publicly available |
| N (of -NO) | Data not publicly available |
| O (of -NO) | Data not publicly available |
| C (aromatic ring) | Data not publicly available |
Computational Studies on Conformational Dynamics and Isomerism
Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical studies detailing the conformational dynamics or isomerism of this compound were found.
Computational chemistry employs methods like Density Functional Theory (DFT) and ab initio calculations to model and predict the behavior of molecules. wikipedia.org Such studies are crucial for understanding:
Conformational Dynamics: The rotation around single bonds gives rise to different spatial arrangements called conformers. Computational analyses can determine the potential energy surface of a molecule, identifying the most stable conformers and the energy barriers between them. eurjchem.comarxiv.org
Isomerism: This includes constitutional isomers and tautomers. For a molecule like this compound, a key area of investigation would be the tautomeric equilibrium between the phenol-nitroso form and the quinone-oxime form. Theoretical studies can calculate the relative energies of these tautomers in different environments (gas phase or solution) to predict which form is predominant. researchgate.netsioc-journal.cn
While computational investigations have been performed on related molecules, such as other phenol (B47542) derivatives, nitroso compounds, and molecules exhibiting rotational isomerism, the specific data required to generate a detailed analysis and data tables for this compound are not available in the public domain. researchgate.netresearchgate.netnih.gov Research on analogous compounds like 4-hydroxyquinazoline (B93491) and various N-phenylmaleimide derivatives highlights the types of data that such studies typically produce, including relative stabilities, optimized geometries, and energy barriers for interconversion. researchgate.netmdpi.com However, without direct studies on this compound, any discussion would be speculative and fall outside the required scope of this article.
Therefore, this section cannot be completed with the requested detailed research findings and data tables due to the absence of published computational work on this specific compound.
Mechanistic Investigations of Biological Interactions
Molecular Mechanisms of N-Nitroso Compound Activity
N-nitroso compounds are a significant class of molecules known for their potential biological activities, which are largely dictated by their chemical reactivity and metabolic fate.
Formation of Electrophilic Alkylating Intermediates
A critical aspect of the mechanism of action for many N-nitroso compounds involves their metabolic activation into highly reactive electrophilic intermediates. This bioactivation is often initiated by the enzymatic action of cytochrome P450 enzymes, which hydroxylate the carbon atom adjacent (in the alpha-position) to the nitroso group. The resulting α-hydroxy N-nitrosoalkane is typically unstable and undergoes spontaneous decomposition. This breakdown process generates a potent electrophile, a diazonium ion. This highly reactive intermediate is capable of readily reacting with nucleophilic sites present in various cellular macromolecules.
Interactions with Nucleic Acids and DNA Adduct Formation
The electrophilic intermediates generated from N-nitroso compounds can interact with the nitrogen and oxygen atoms within DNA bases. This covalent binding leads to the formation of DNA adducts, which are alterations to the DNA structure. Common sites for this adduction include the N7 position of guanine (B1146940) and the N3 position of adenine. The presence of these adducts can disrupt the helical structure of DNA, potentially leading to mutations during the process of DNA replication if they are not successfully removed by the cell's DNA repair machinery. The accumulation of such DNA damage is recognized as a key event in the initiation of carcinogenesis.
Free Radical Scavenging and Antioxidant Mechanisms
Contrary to the pro-oxidant potential associated with the metabolism of some N-nitroso compounds, phenolic compounds, including those containing a nitroso group, can also display antioxidant properties. This dual potential is a key area of scientific inquiry. The antioxidant activity of phenolic compounds is generally attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.
Enzyme Inhibition and Receptor Binding Mechanisms
Beyond its interactions with DNA and its antioxidant potential, 4-Nitroso-2-propan-2-ylphenol (B34151) has been studied for its capacity to bind to and modulate the function of specific protein targets, including enzymes and receptors.
Molecular Docking Studies for Interaction Sites
Computational techniques such as molecular docking are valuable tools for understanding how a ligand like this compound binds to a protein at the molecular level. These studies can predict the most favorable binding orientation and the strength of the interaction. For this compound, docking simulations can identify key interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, with amino acid residues within the active site of an enzyme. Such computational approaches are pivotal in identifying potential biological targets and guiding the development of more potent and selective inhibitors.
Mechanistic Studies on Notum Inhibition and Wnt Signaling Modulation
Recent scientific investigations have identified this compound as an inhibitor of the enzyme Notum. Notum is a carboxylesterase that functions as a negative regulator of the Wnt signaling pathway, a critical pathway involved in embryonic development and the maintenance of tissue homeostasis in adults. Notum acts by deacylating Wnt proteins, a modification that is thought to inhibit their ability to bind to their receptors.
By inhibiting the enzymatic activity of Notum, this compound can lead to an enhancement of Wnt signaling. Mechanistic insights suggest that this inhibition may proceed through the formation of a covalent bond with a serine residue located in the active site of the Notum enzyme. This covalent modification results in the irreversible inactivation of the enzyme. The ability of small molecules like this compound to modulate the Wnt signaling pathway is an area of intense research due to its potential therapeutic applications in fields such as regenerative medicine and oncology.
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation
At present, dedicated Structure-Activity Relationship (SAR) studies for this compound are not available in the reviewed scientific literature. However, general principles from related phenolic and nitroso compounds can provide a preliminary framework for understanding its potential biological activity.
The biological effects of phenolic compounds are often dictated by the nature and position of substituents on the aromatic ring. For instance, the antioxidant properties of many phenols are influenced by the steric and electronic effects of their substituents. researchgate.net The introduction of a nitroso group at the 4-position, as seen in this compound, is known to significantly alter the electronic properties of the phenol (B47542) ring. In some substituted phenols, the presence of a 4-nitroso group has been shown to diminish or almost completely eliminate their antioxidant properties. researchgate.net This suggests that the biological activity of this compound may not be primarily driven by antioxidant mechanisms.
Furthermore, the propan-2-yl (isopropyl) group at the 2-position can influence the molecule's lipophilicity and steric profile, which in turn can affect its ability to interact with biological macromolecules. Studies on other alkylphenols have shown that the size and branching of the alkyl chain can impact toxicity and biological activity. researchgate.net For example, in a series of 4-alkylphenols, 4-isopropylphenol (B134273) was found to be the most toxic in liver slice models compared to 4-methylphenol and 4-ethylphenol, an effect attributed to the formation of quinone methide intermediates. researchgate.net While this compound has a different substitution pattern, this highlights the importance of the alkyl substituent in determining biological outcomes.
The tautomerism between the nitrosophenol and the quinone-monoxime form is another critical aspect for nitrosophenols, with the quinone-monoxime often being the dominant form. mdpi.com This equilibrium can be crucial for the molecule's reactivity and its ability to act as a ligand for metal ions. mdpi.com
Future SAR studies on this compound and its analogs would be necessary to delineate the specific contributions of the nitroso and isopropyl groups to its biological activity. Such studies would likely involve the synthesis and biological evaluation of a series of related compounds with variations in the alkyl substituent and the position of the nitroso group.
A summary of related compounds and their observed activities is presented in the table below.
| Compound/Class | Key Structural Features | Observed Biological/Chemical Activity |
| Substituted Phenols | Varying alkyl groups | Antioxidant properties dependent on steric and electronic effects of substituents. researchgate.net |
| 4-Nitrosophenols | Nitroso group at para-position | Diminished antioxidant capacity compared to parent phenols. researchgate.net |
| 4-Alkylphenols | Alkyl group at para-position | Toxicity in liver slices correlated with alkyl group size (isopropyl > ethyl > methyl). researchgate.net |
| Nitrosophenols | General class | Exist in tautomeric equilibrium with quinone-monoximes. mdpi.com |
In Vitro Models for Mechanistic Biological Research
Specific in vitro studies designed to elucidate the biological mechanisms of this compound are not documented in the current body of scientific literature. However, based on the known reactivity and biological effects of related compounds, several in vitro models could be employed for future mechanistic investigations.
Phenol and its derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites. nih.gov Therefore, in vitro models utilizing liver microsomes or cultured hepatocytes would be valuable for studying the metabolic fate of this compound and identifying any potentially toxic metabolites. Such studies could investigate the formation of quinone-type species, which are often implicated in the toxicity of phenolic compounds. nih.gov
Given that some nitroso compounds are studied for their role in nitrosation reactions, in vitro assays could be used to determine if this compound can act as a nitrosating agent under physiological conditions. nih.gov For example, the nitrosation of phenol itself has been studied in the context of reactions with peroxynitrite, a biologically relevant molecule. nih.gov
Cell-based assays are crucial for understanding the cellular responses to a compound. For this compound, a variety of human cell lines could be utilized to assess endpoints such as cytotoxicity, induction of oxidative stress, and effects on cell signaling pathways. For instance, human leukemia cells (HL-60) have been used to detect the generation of reactive oxygen species by phenol. nih.gov
The potential for genotoxicity is a key concern for many aromatic compounds. In vitro mutagenicity assays, such as the Ames test using various strains of Salmonella typhimurium, would be a standard approach to evaluate the mutagenic potential of this compound and its metabolites. nih.gov
The table below outlines potential in vitro models for future research on this compound.
| In Vitro Model | Purpose of Investigation | Potential Endpoints |
| Liver Microsomes/Hepatocytes | Metabolism and bioactivation | Identification of metabolites, formation of reactive intermediates (e.g., quinones). |
| Chemical Nitrosation Assays | Assessment of nitrosating potential | Measurement of the transfer of a nitroso group to a target molecule. |
| Human Cell Lines (e.g., HepG2, HL-60) | Cytotoxicity and cellular mechanisms | Cell viability, oxidative stress, apoptosis, effects on specific signaling pathways. |
| Ames Test (Salmonella typhimurium) | Mutagenicity | Assessment of the potential to induce genetic mutations. |
Further research is required to apply these models to this compound and to understand its specific biological interactions and mechanisms of action.
Applications and Future Directions in Chemical Research
4-Nitroso-2-propan-2-ylphenol (B34151) as a Chemical Precursor in Organic Synthesis
This compound serves as a valuable precursor in the synthesis of various organic molecules, particularly heterocyclic compounds. researchgate.netosi.lvorganic-chemistry.org The reactivity of the nitroso and phenol (B47542) functional groups allows for a range of chemical transformations, making it a versatile building block for more complex structures.
Nitroso compounds, in general, are known to participate in several key reactions in organic synthesis. These include the Barton reaction, the Davis-Beirut reaction, and various indole (B1671886) syntheses such as the Baeyer–Emmerling and Bartoli indole syntheses. wikipedia.org C-nitroso compounds are utilized as synthons in well-documented reactions like hetero-Diels-Alder (HDA), nitroso-ene, and nitroso-aldol reactions. wikipedia.org The synthesis of pteridine (B1203161) derivatives, for example, can be achieved through the condensation of 4,5-diaminopyrimidines with dicarbonyl compounds or the reaction of 2,4-diamino-5-nitrosopyrimidine-6-one with aldehydes and ketones. derpharmachemica.com
The synthesis of this compound itself can be achieved through methods like the reduction of the corresponding nitro compound or the oxidation of a hydroxylamine. wikipedia.org A notable method for producing ortho-nitrosophenols is the Baudisch reaction, which involves the functionalization of an aromatic ring to add a hydroxy and a nitroso group with defined ortho-regioselectivity in the presence of a metal ion, typically copper. nih.gov
Utility as a Spin-Trapping Reagent in Radical Chemistry
The detection and characterization of short-lived free radicals is a significant challenge in chemistry. Spin trapping is an analytical technique that addresses this by using a "spin trap" molecule to react with and stabilize the transient radical, forming a more persistent radical adduct that can be studied using electron paramagnetic resonance (EPR) spectroscopy. wikipedia.orgutexas.edu
C-nitroso compounds, including derivatives of this compound, can function as spin traps. wikipedia.org For instance, 2-methyl-2-nitrosopropane (B1203614) (MNP) is a well-known spin trap used to capture unstable free radicals, forming stable paramagnetic nitroxide radicals that can be analyzed by EPR. wikipedia.org This technique is particularly effective for trapping carbon-centered tyrosyl radicals. wikipedia.org The resulting EPR spectrum of the spin adduct provides valuable information, such as hyperfine coupling constants, which can help identify the original transient radical. wikipedia.org While nitrone-based spin traps like PBN and DMPO are more common, C-nitroso traps can offer additional hyperfine information. wikipedia.org
Research has demonstrated the use of spin trapping with nitroso compounds to study various radical species. For example, in-situ radiolysis EPR studies have investigated the spin adducts formed from the reaction of bulky hydroxyalkyl radicals with 2-methyl-2-nitrosopropane. rsc.org Furthermore, spin trapping has been employed to detect hydroxyl and aryl radicals generated from the one-electron reduction of certain anticancer compounds. nih.gov
Research into Developing Novel Chemical Probes and Inhibitors
The unique chemical properties of nitroso-phenolic compounds make them attractive scaffolds for the development of novel chemical probes and inhibitors for biological targets. nih.govrsc.org Chemical probes are essential tools for studying protein function and validating potential drug targets. nih.gov
Derivatives of nitroso compounds have shown promise as inhibitors of various enzymes. For instance, 2-substituted O(4)-cyclohexylmethyl-5-nitroso-6-aminopyrimidines have been developed and evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2). researchgate.net Some hydrazone derivatives have been found to inhibit HIV-1 RNase H. mdpi.com The development of covalent inhibitors, which form a permanent bond with their target, is an area of active research, with strategies being developed to label specific amino acid residues like tyrosine. purdue.edu
The field of chemical epigenetics, which explores the role of chemical modifications to DNA and histone proteins in gene regulation, also presents opportunities for the application of novel probes and inhibitors. kawamuraresearchgroup.com The development of chemical tools to study enzymes involved in these processes, such as histone demethylases and DNA methyltransferases, is crucial for understanding their roles in health and disease. kawamuraresearchgroup.com Open-access chemical biology initiatives are working to create and freely share high-quality chemical probes to accelerate research in areas like epigenetic signaling. nih.gov
Challenges and Opportunities in Nitroso-Phenolic Compound Research
Research into nitroso-phenolic compounds presents both significant challenges and exciting opportunities. A primary challenge lies in the inherent reactivity and potential instability of C-nitroso compounds. nih.gov Their propensity for oxidation to nitro derivatives or isomerization to oximes requires careful consideration of reaction conditions and purification methods. nih.gov
Despite these challenges, the field offers numerous opportunities. The diverse reactivity of the nitroso group allows for the synthesis of a wide array of complex molecules and functional materials. researchgate.netwikipedia.org There is ongoing interest in developing more efficient and selective synthetic methods for these compounds. The Baudisch reaction, for example, highlights the potential for metal-mediated nitrosation to achieve specific regioselectivity. nih.gov
Furthermore, the biological activities of many nitroso-phenolic compounds remain largely unexplored. Their potential as antinitrosating agents, capable of scavenging reactive nitrogen species, is an area of active investigation. nih.gov Phenolic compounds, in general, are known to react with nitrosating agents, potentially preventing the formation of carcinogenic N-nitroso compounds. researchgate.netnih.gov Kinetic studies are crucial for understanding the mechanisms and rates of these reactions. nih.govresearchgate.net The continued exploration of the structure-activity relationships of these compounds could lead to the discovery of new therapeutic agents and research tools. researchgate.net The variability in plant composition and the need to improve bioavailability are also key areas of focus. researchgate.net
Emerging Methodologies for the Study of Phenolic Nitroso Compounds
Advances in analytical techniques are providing new ways to study phenolic and nitroso compounds. nih.govmdpi.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for the separation and quantification of phenolic compounds. nih.govmdpi.com However, the low volatility of many phenolic compounds often necessitates derivatization before GC analysis. mdpi.comepa.gov
Modern extraction techniques are also being developed to improve the isolation of these compounds from various matrices. mdpi.com Microwave-assisted extraction (MAE) and solid-phase microextraction (SPME) offer more efficient and environmentally friendly alternatives to traditional solvent-based methods. mdpi.comresearchgate.net Supercritical fluid extraction (SFE) is another "green" technology that is gaining traction. mdpi.com
Spectroscopic methods play a crucial role in the characterization of these compounds. UV-Vis spectroscopy can be used to monitor nitrosation reactions, while electron paramagnetic resonance (EPR) spectroscopy is essential for studying radical species via spin trapping. researchgate.netbruker.com Advanced EPR techniques like electron nuclear double resonance (ENDOR) and electron spin echo envelope modulation (ESEEM) can provide even more detailed structural information. bruker.com The combination of these advanced analytical and spectroscopic methods will undoubtedly lead to a deeper understanding of the chemistry and biological activity of this compound and related compounds.
Q & A
Q. What are the standard protocols for synthesizing 4-Nitroso-2-propan-2-ylphenol, and how can purity be ensured during purification?
Methodological Answer: Synthesis typically involves nitrosation of 2-propan-2-ylphenol using sodium nitrite under acidic conditions. Key steps include:
- Controlled temperature (0–5°C) to prevent over-nitrosation or decomposition .
- Use of solvents like chloroform or toluene for solubilizing intermediates, as nitroso compounds often exhibit limited stability in polar solvents .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from cold ethanol. Purity validation requires HPLC (C18 column, UV detection at 254 nm) coupled with mass spectrometry (MS) to confirm molecular ion peaks (e.g., m/z 191 [M+H]⁺) .
Q. How should this compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?
Methodological Answer:
- Storage: Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent photolytic and oxidative degradation .
- Degradation Pathways: Thermal instability above 25°C leads to nitroso-to-nitro oxidation, forming 4-Nitro-2-propan-2-ylphenol. Hydrolysis in humid environments generates 2-propan-2-ylphenol and nitrous acid, detectable via FT-IR (loss of N=O stretch at ~1500 cm⁻¹) and GC-MS .
Advanced Research Questions
Q. How can advanced spectroscopic techniques resolve contradictions in structural assignments of this compound derivatives?
Methodological Answer: Discrepancies in spectral data (e.g., NMR chemical shifts or MS fragmentation patterns) require a multi-technique approach:
- ¹H/¹³C NMR: Compare experimental shifts with density functional theory (DFT)-calculated values to validate tautomeric forms (e.g., quinone vs. phenolic structures) .
- High-Resolution MS (HRMS): Confirm molecular formulas (e.g., C₉H₁₁NO₂) with <2 ppm error .
- X-ray Crystallography: Resolve ambiguous stereochemistry or substituent positioning in crystalline derivatives .
Q. What mechanistic insights can be gained from kinetic studies of this compound in nucleophilic aromatic substitution reactions?
Methodological Answer:
- Kinetic Analysis: Monitor reaction rates under varying pH, temperature, and nucleophile concentrations. Use stopped-flow UV-Vis spectroscopy to track nitroso group reactivity (λₐᵦs ~400 nm for nitroso intermediates) .
- Isotopic Labeling: Introduce ¹⁵N or deuterium at the nitroso group to study isotopic effects on reaction pathways via MS/MS .
- Computational Modeling: Employ DFT to map energy profiles for transition states, identifying rate-limiting steps (e.g., nitroso-group activation) .
Q. How can environmental trace analysis of this compound be optimized to address matrix interference in complex samples?
Methodological Answer:
- Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges, followed by derivatization with pentafluorobenzyl bromide to enhance GC-ECD sensitivity .
- Matrix Interference Mitigation: Use tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) for selective detection (e.g., transition m/z 191 → 121) .
- Validation: Spike recovery tests (80–120%) and comparison with deuterated internal standards (e.g., this compound-d₃) to correct for ion suppression .
Q. What strategies are recommended for reconciling contradictory bioactivity data in studies of this compound derivatives?
Methodological Answer:
- Data Triangulation: Cross-validate results using orthogonal assays (e.g., microbial inhibition vs. enzymatic activity assays) .
- Batch Effect Analysis: Account for variations in synthetic batches (e.g., residual solvents or isomers) via HPLC purity checks and quantitative ¹H NMR .
- Meta-Analysis: Apply statistical frameworks (e.g., random-effects models) to aggregate data from multiple studies, identifying outliers or confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
